(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 2-fluoroethyl group and a tetrahydropyran ring attached to a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Piperazine Derivative Synthesis: : The starting material is often a piperazine derivative, which undergoes a reaction with a suitable fluorinating agent to introduce the 2-fluoroethyl group.
Tetrahydropyran Formation: : The tetrahydropyran ring can be synthesized through cyclization reactions involving diols or hydroxyalkenes.
Coupling Reaction: : The fluorinated piperazine and the tetrahydropyran ring are then coupled using a carbonyl-forming reaction, often involving reagents like carbonyldiimidazole (CDI) or acid chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperazine nitrogen atoms can be oxidized to form N-oxides.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
N-oxides: : Resulting from the oxidation of the piperazine nitrogen atoms.
Alcohols: : Formed by the reduction of the carbonyl group.
Substituted Derivatives: : Depending on the substitution reaction, various functionalized derivatives can be obtained.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Studied for its pharmacological properties, such as potential use in drug development.
Industry: : Employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism by which (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the context, but it may involve binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
This compound is similar to other piperazine derivatives and tetrahydropyran-containing compounds. Some similar compounds include:
Piperazine: : A simple piperazine ring without additional substituents.
Tetrahydropyran: : A cyclic ether without the piperazine or fluorinated group.
Fluorinated Piperazines: : Piperazines with different fluorinated substituents.
The uniqueness of (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in its specific combination of the piperazine ring, fluorinated ethyl group, and tetrahydropyran ring, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-3-4-14-5-7-15(8-6-14)12(16)11-1-9-17-10-2-11/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZWNQSKVRKQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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